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Compound of Interest

Compound Name: Ethyl 3-oxo-3-(o-tolyl)propanoate

Cat. No.: B1585877

An In-Depth Technical Guide to Ethyl 3-oxo-3-(o-tolyl)propanoate: Properties, Synthesis, and
Applications

Abstract

Ethyl 3-0x0-3-(o-tolyl)propanoate is a 3-keto ester of significant interest in synthetic organic
chemistry. Its dual functionality, comprising a ketone and an ester, renders it a versatile building
block for the construction of more complex molecular architectures. This technical guide
provides a comprehensive overview of its chemical identity, physicochemical properties, and
detailed protocols for its synthesis and characterization. We delve into the mechanistic
underpinnings of its synthesis via Claisen condensation, offer a workflow for its purification, and
present its expected spectroscopic profile. Furthermore, this document explores the
compound's applications as a key intermediate in the synthesis of various organic compounds,
including biologically active molecules and heterocyclic systems, making it a valuable reagent
for researchers, chemists, and professionals in drug development.

Chemical Identity and Properties
Nomenclature and Identification

The unambiguous identification of a chemical entity is foundational to scientific research. Ethyl
3-oxo0-3-(o-tolyl)propanoate is systematically named according to IUPAC conventions, and is
also known by several common synonyms in commercial and academic literature.

e IUPAC Name: ethyl 3-(2-methylphenyl)-3-oxopropanoate[1]
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e CAS Number: 51725-82-7[1][2][3]

¢ Synonyms: Ethyl o-toluoylacetate, 3-Oxo-3-(o-tolyl)propionic acid ethyl ester, (2-
Methylbenzoyl)acetic acid ethyl ester, Ethyl (2-methylbenzoyl)acetate, Ethyl 2-(2-
methylbenzoyl)acetate, Ethyl 3-(2-methylphenyl)-3-oxopropanoate.[1][2]

Chemical Structure

The molecule consists of an ethyl propanoate backbone where the C3 position is substituted
with an oxo group, which is in turn attached to an o-tolyl (2-methylphenyl) group.

Caption: Chemical structure of Ethyl 3-o0xo0-3-(o-tolyl)propanoate.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is
essential for planning synthetic procedures, purification, and storage.

Property Value Source
Molecular Formula C12H1403 [1]
Molecular Weight 206.24 g/mol [1]
Boiling Point 160 °C at 16 Torr [2]
Density 1.1+0.1 g/cm3 [2]
Appearance (-Jok-)rless to Light yellow clear )
liquid
Storage 2-8°C, in a cool, dry place [2][5]

Synthesis and Mechanism
Synthetic Strategy: Claisen Condensation

Ethyl 3-oxo0-3-(o-tolyl)propanoate is most effectively synthesized via a Claisen condensation
reaction. This cornerstone reaction in organic chemistry involves the condensation of an ester
with another carbonyl compound in the presence of a strong base to form a 3-keto ester. For
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this specific synthesis, ethyl acetate serves as the enolizable ester, and an activated derivative
of o-toluic acid, such as 2-methylbenzoyl chloride, acts as the acylating agent.

The choice of a strong, non-nucleophilic base is critical. Sodium ethoxide (NaOEt) is commonly
used because it is sufficiently basic to deprotonate the a-carbon of ethyl acetate, initiating the
reaction. Using ethoxide as the base also cleverly circumvents the issue of transesterification,
as any reaction with the ethyl ester functionality would result in the same ester.

Detailed Experimental Protocol

This protocol is a representative method and should be performed by trained personnel with
appropriate safety precautions.

Reagents & Equipment:

e Sodium metal

» Absolute ethanol

o Ethyl acetate

e 2-Methylbenzoyl chloride

o Diethyl ether

e Hydrochloric acid (10% aqueous solution)
» Saturated sodium bicarbonate solution

o Saturated sodium chloride solution (brine)
e Anhydrous magnesium sulfate

e Round-bottom flask with reflux condenser and dropping funnel
» Magnetic stirrer and heating mantle

e Separatory funnel

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Rotary evaporator
Procedure:

o Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux
condenser and an inert atmosphere (N2 or Ar), carefully add sodium metal (1.0 eq) in small
pieces to absolute ethanol (sufficient to dissolve). The reaction is exothermic and produces
hydrogen gas; proper ventilation is required. Stir until all sodium has reacted to form a clear
solution of sodium ethoxide.

o Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetate (1.1
eq) dropwise to the cooled solution with vigorous stirring. The ethyl acetate acts as both
reactant and solvent. Stir the mixture for 30-60 minutes to ensure complete formation of the
ethyl acetate enolate.

e Acylation: Add 2-methylbenzoyl chloride (1.0 eq) dissolved in a minimal amount of
anhydrous diethyl ether dropwise to the reaction mixture via a dropping funnel. Maintain the
temperature below 10°C during the addition to control the exothermic reaction. After the
addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3
hours to drive the reaction to completion.

o Work-up and Extraction: Cool the reaction mixture to room temperature and pour it over
crushed ice. Acidify the aqueous mixture carefully with 10% hydrochloric acid until the pH is
acidic (pH ~2-3). This step protonates the enolate and quenches any remaining base.
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

» Washing: Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution (to remove any acidic impurities), and finally with brine. The bicarbonate
wash is crucial for removing unreacted acidic starting materials and byproducts.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator.

« Purification: The resulting crude oil is purified by vacuum distillation to yield pure Ethyl 3-
oxo0-3-(o-tolyl)propanoate.
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Reaction Mechanism

The Claisen condensation proceeds through a well-established nucleophilic acyl substitution
pathway.

Step 2: Nucleophilic Attack
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Caption: Mechanism of Claisen condensation for synthesis.

Post-Synthesis Workflow

A systematic workflow is essential to isolate and purify the target compound, ensuring its
suitability for subsequent applications.
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Caption: General workflow for purification and analysis.
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Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized
product. The key techniques are NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Protocol:

o Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.6 mL of a deuterated
solvent (e.g., CDCIs) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an
internal standard (6 0.00 ppm).[6]

e Acquisition: Acquire *H and 3C{*H} NMR spectra on a high-field NMR spectrometer. For 13C
NMR, proton decoupling is used to simplify the spectrum.[6]

Predicted Spectroscopic Data:

1IH NMR Chemical Shift L . .
. Multiplicity Integration Assignment

(Predicted) () ppm
Aromatic Protons ~7.2-7.8 Multiplet (m) 4H Ar-H
Methylene

~4.2 Quartet (q) 2H -OCH2CHs
(ester)
Methylene (keto ~3.9 Singlet (s 2H ]

Y (keto) glet (s) C(=0)CHz2C(=0)-

Aromatic Methyl ~2.5 Singlet (s) 3H Ar-CHs
Methyl (ester) ~1.3 Triplet (1) 3H -OCH2CHs
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13C NMR (Predicted)

Chemical Shift (6) ppm

Assignment

Ketone Carbonyl ~195 C=0 (Ketone)
Ester Carbonyl ~168 C=0 (Ester)
Aromatic Carbons ~125 - 140 C-Ar

Methylene (ester) ~62 -OCH2CHs
Methylene (keto) ~46 -C(=0)CH2C(=0)-
Aromatic Methyl ~21 Ar-CHs

Methyl (ester) ~14 -OCH2CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

o Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a

drop of the neat liquid between two NaCl or KBr salt plates to form a thin film.[6]

e Acquisition: Record the spectrum over a range of 4000-400 cm~1. A background scan of the

empty plates should be performed and subtracted from the sample spectrum.[6]

Predicted Characteristic Absorptions:

Wavenumber (cm~?) Intensity Assignment

~3050 Medium-Weak C-H stretch (Aromatic)
~2980 Medium C-H stretch (Aliphatic)
~1745 Strong C=0 stretch (Ester)

~1715 Strong C=0 stretch (Ketone)
~1600 Medium C=C stretch (Aromatic ring)
~1250 Strong C-O stretch (Ester)
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Applications in Research and Drug Development

Ethyl 3-o0x0-3-(o-tolyl)propanoate is not merely a chemical curiosity but a potent intermediate
for creating valuable molecules. Its utility stems from the reactivity of the B-dicarbonyl moiety.

Versatile Synthetic Intermediate

The compound is a valuable reagent in various organic synthesis reactions.[2] The active
methylene group (the CH2 between the two carbonyls) is readily deprotonated, and the
resulting enolate can be used in a variety of C-C bond-forming reactions. It serves as an
intermediate in the synthesis of more complex ketone and aldehyde derivatives and can
participate in named reactions such as the Mannich reaction.[2]

Heterocyclic Synthesis

B-Keto esters are foundational precursors for a vast range of heterocyclic compounds, which
form the core of many pharmaceuticals.[7] By reacting with dinucleophiles like hydrazine,
hydroxylamine, or ureas, Ethyl 3-oxo-3-(o-tolyl)propanoate can be used to construct five-
and six-membered rings such as:

e Pyrazoles: Reaction with hydrazine derivatives.
» |Isoxazoles: Reaction with hydroxylamine.
e Pyrimidines: Condensation with urea or thiourea.

These heterocyclic scaffolds are prevalent in medicinal chemistry, appearing in drugs with
diverse therapeutic actions.

Potential in Medicinal Chemistry

This compound can be used to prepare a variety of biologically active compounds.[2] The
related m-tolyl isomer is noted as an intermediate in the synthesis of anti-inflammatory and
analgesic agents, suggesting that the o-tolyl analog could be explored for similar purposes.[5]
Its structure allows for facile modification, making it a valuable starting point for building
complex molecules in drug discovery programs.[5]
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Caption: Synthetic utility and pathways from the title compound.

Safety and Handling

Ethyl 3-o0xo0-3-(o-tolyl)propanoate should be handled with standard laboratory safety
precautions.

e Hazards: The compound is slightly irritating to the skin and eyes. It is also considered
flammable.[2]

o Personal Protective Equipment (PPE): Wear suitable protective gloves, safety goggles, and
a lab coat during handling.[2]

o Storage: Store in a cool, dry, well-ventilated area away from open flames and other sources
of ignition.[2]

Conclusion
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Ethyl 3-o0x0-3-(o-tolyl)propanoate is a highly functionalized and versatile building block in
organic synthesis. Its straightforward preparation via Claisen condensation and the rich
reactivity of its B-dicarbonyl system make it an attractive intermediate for researchers. From
fundamental bond-forming reactions to the construction of complex heterocyclic systems vital
to the pharmaceutical industry, this compound offers a reliable and adaptable platform for
chemical innovation. This guide has provided the core technical information necessary for its
synthesis, characterization, and strategic application in a professional research and
development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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